REACTION_CXSMILES
|
[CH2:1]=[CH:2]C(=C)C.[CH2:6]([O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)[C:7]#[CH:8].C(Br)C>CCCCCC>[CH2:6]([O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)[C:7]#[C:8][CH2:1][CH3:2]
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
Li-amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.33 g
|
Type
|
reactant
|
Smiles
|
C(C#C)OC1OCCCC1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was held at −38° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the liquid ammonia was evaporated under normal pressure within 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
50 ml of water was added to the reaction mixture at 22° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred until all salt
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted twice with 50 ml n-hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over 5 g of anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure (40° C., 60 mbar)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCC)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: PERCENTYIELD | 94.3% | |
YIELD: CALCULATEDPERCENTYIELD | 105.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |